Cas no 1469439-69-7 (1469439-69-7)

1469439-69-7 structure
Nombre del producto:1469439-69-7
Número CAS:1469439-69-7
MF:C27H31FN4O2
Megavatios:462.6
MDL:MFCD32204416
CID:4730151
PubChem ID:71748268
1469439-69-7 Propiedades químicas y físicas
Nombre e identificación
-
- DDD107498
- MMV121
- DDD498
- GTPL9737
- BENUHBSJOJMZEE-UHFFFAOYSA-N
- ZB1568
- SB18682
- M5717
- 6-Fluoro-2-[4-(morpholinomethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide
- 6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide
- 6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide
- CID 71748268
- Cabamiquine
- M-5717
- DDD107498 succinate
- 4-Quinolinecarboxamide, 6-fluoro-2-[4-(4-morpholinylmethyl)phenyl]-N-[2-(1-pyrrolidinyl)ethyl]-
- Cabamiquine(DDD107498
- DDD107498,DDD 107498,DDD-498,protein,Calmodulin-dependent kinases,synthesis,antimalarial,stage,eEF2,DDD-107498,infection,Inhibitor,CaMK,multiple,Calmodulin-dependent protein kinases,DDD 498,M-5717,inhibit,M5717,Parasite
- 1469439-69-7
- EX-A3086
- BDBM50550147
- AC-35743
- CABAMIQUINE [INN]
- CHEMBL4091762
- BS-15456
- MMV-121
- CS-0066858
- 6-fluoro-2-(4-(morpholin-4-ylmethyl)phenyl)-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide
- D81093
- SCHEMBL15322600
- BCP31981
- M 5717
- NCGC00490685-01
- UNII-E3OC1CU1F4
- AKOS037515684
- 6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide
- HY-117684
- CABAMIQUINE [USAN]
- 6-fluoro-2-{4-[(morpholin-4-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide
- DDD-107498
- 4-Quinolinecarboxamide, 6-fluoro-2-(4-(4-morpholinylmethyl)phenyl)-N-(2-(1-pyrrolidinyl)ethyl)-
- D12740
- DDD107498?
- Cabamiquine (USAN/INN)
- 6-Fluoro-2-(4-(4-morpholinylmethyl)phenyl)-N-(2-(1-pyrrolidinyl)ethyl)-4-quinolinecarboxamide
- E3OC1CU1F4
-
- MDL: MFCD32204416
- Renchi: 1S/C27H31FN4O2/c28-22-7-8-25-23(17-22)24(27(33)29-9-12-31-10-1-2-11-31)18-26(30-25)21-5-3-20(4-6-21)19-32-13-15-34-16-14-32/h3-8,17-18H,1-2,9-16,19H2,(H,29,33)
- Clave inchi: BENUHBSJOJMZEE-UHFFFAOYSA-N
- Sonrisas: FC1C=CC2=C(C=1)C(=CC(C1C=CC(=CC=1)CN1CCOCC1)=N2)C(NCCN1CCCC1)=O
Atributos calculados
- Calidad precisa: 462.24310441g/mol
- Masa isotópica única: 462.24310441g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 34
- Cuenta de enlace giratorio: 7
- Complejidad: 647
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.2
- Superficie del Polo topológico: 57.7
Propiedades experimentales
- Denso: 1.229±0.06 g/cm3(Predicted)
- Punto de ebullición: 649.5±55.0 °C(Predicted)
- Disolución: insoluble in H2O; ≥14.05 mg/mL in DMSO; ≥96 mg/mL in EtOH
- PKA: 12.76±0.46(Predicted)
1469439-69-7 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC27007-1g |
DDD107498 |
1469439-69-7 | >98% | 1g |
$1800.0 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5419-5 mg |
DDD107498 |
1469439-69-7 | 99.70% | 5mg |
¥2067.00 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S0081-5mg |
DDD107498 |
1469439-69-7 | 98.77% | 5mg |
¥3415.23 | 2023-09-15 | |
DC Chemicals | DC27007-100mg |
DDD107498 |
1469439-69-7 | >98% | 100mg |
$500.0 | 2022-02-28 | |
ChemScence | CS-0066858-5mg |
DDD107498 |
1469439-69-7 | 98.33% | 5mg |
$240.0 | 2022-04-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ741-20mg |
1469439-69-7 |
1469439-69-7 | 99% | 20mg |
1727CNY | 2021-05-07 | |
1PlusChem | 1P01V28M-1mg |
DDD107498 |
1469439-69-7 | 99% | 1mg |
$10.00 | 2024-06-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5419-200mg |
DDD107498 |
1469439-69-7 | 99.7% | 200mg |
¥ 18555 | 2023-09-07 | |
MedChemExpress | HY-117684-100mg |
Cabamiquine |
1469439-69-7 | 98.33% | 100mg |
¥7500 | 2024-04-20 | |
MedChemExpress | HY-117684-10mM*1 mL in DMSO |
Cabamiquine |
1469439-69-7 | 98.33% | 10mM*1 mL in DMSO |
¥916 | 2024-04-20 |
1469439-69-7 Literatura relevante
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
1469439-69-7 (1469439-69-7) Productos relacionados
- 536707-85-4(3-(4-methoxyphenyl)-2-{(4-nitrophenyl)methylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one)
- 1707358-08-4(1-Benzyl-4-(6-bromopyridin-3-yl)piperazine)
- 1334177-98-8(Methoxytrityl-N-PEG8-acid)
- 2171149-50-9((3R)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]acetamido}pentanoic acid)
- 5228-77-3(2-Benzhydryl-1H-benzo[d]imidazole)
- 2138396-93-5(1-(3-methoxyoxolan-3-yl)methyl-3-methyl-1H-pyrazol-4-amine)
- 1478694-59-5(Thiazole, 4-(3-chloro-2,2-dimethylpropyl)-2-methyl-)
- 954247-26-8(N-4-(2-phenylmorpholin-4-yl)butyladamantane-1-carboxamide)
- 4216-91-5(methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoate dihydrochloride)
- 66656-40-4(3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1469439-69-7)Cabamiquine

Pureza:99%
Cantidad:100mg
Precio ($):191.0
atkchemica
(CAS:1469439-69-7)1469439-69-7

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe